Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C8H10F3N3O2 and its molecular weight is 237.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a versatile building block in the synthesis of heterocyclic compounds due to its reactivity. It is instrumental in generating a variety of heterocyclic frameworks, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing its utility in diverse synthetic routes. The unique reactivity of derivatives related to this compound offers mild reaction conditions, enabling the generation of versatile cynomethylene dyes from a broad range of precursors, including amines, α-aminocarboxylic acids, and azacrown ethers, highlighting its significant role in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Anticancer Applications
Pyrazole derivatives, such as this compound, have shown promising anticancer activities. These compounds are being extensively studied for their potential as anticancer agents, with various pyrazoline derivatives demonstrating significant efficacy in preclinical models. This research suggests a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and notably, anticancer properties. Such compounds have been explored for their role in inhibiting various cancer targets, underscoring the importance of pyrazoline and its derivatives in the development of new therapeutic strategies against cancer (Shaaban, Mayhoub, & Farag, 2012).
Anti-inflammatory and Antibacterial Agents
The trifluoromethylpyrazole moiety, integral to this compound, has been identified as a significant contributor to anti-inflammatory and antibacterial activities. Research indicates that the position of the trifluoromethyl group on the pyrazole nucleus plays a crucial role in the activity profile of the compounds. This has led to the exploration of trifluoromethylpyrazoles as potential anti-inflammatory and antibacterial agents, offering a promising avenue for the development of new drugs with enhanced activity profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Synthetic and Medicinal Chemistry
This compound serves as a fundamental scaffold in the synthesis of biologically active compounds, exhibiting a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This compound's versatility in synthetic applicability underscores its significance in medicinal chemistry, offering pathways to novel therapeutic agents (Cetin, 2020).
Properties
IUPAC Name |
ethyl 5-amino-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c1-3-16-7(15)4-5(8(9,10)11)13-14(2)6(4)12/h3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQHUGBVQYUXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(F)(F)F)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431597 | |
Record name | Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317806-48-7 | |
Record name | Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317806-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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